molecular formula C21H19F3N2O B8388852 1,2,3,4-Tetrahydro-9-(((2-(trifluoromethyl)phenyl)methyl)amino)-1-acridinol CAS No. 104628-34-4

1,2,3,4-Tetrahydro-9-(((2-(trifluoromethyl)phenyl)methyl)amino)-1-acridinol

Cat. No. B8388852
M. Wt: 372.4 g/mol
InChI Key: IJPJFSRSZPHFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04754050

Procedure details

In 100 ml of dry THF was dissolved 4.31 g of 3,4-dihydro-9-(2-trifluoromethylbenzylamino)acridin-1(2H)-one and the mechanically stirred solution was cooled to 10° C. under nitrogen. To it was added 5.8 ml of 1M LiAlH4 in THF dropwise over 15 minutes. Within 0.5 hours of addition the reaction was complete by TLC, so it was quenched with 1 ml of saturated ammonium chloride and the salts were filtered. The filtrate was evaporated to a solid which was dissolved in dichloromethane. The dichloromethane solution was dried over anhydrous magnesium sulfate and filtered. The filtrate was refluxed and pentane was added to effect crystallization. The crystals were collected from the cooled mother liquor to yield 3.44 g of solid, mp 158°-160° C.
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3,4-dihydro-9-(2-trifluoromethylbenzylamino)acridin-1(2H)-one
Quantity
4.31 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:27])([F:26])[C:3]1[CH:25]=[CH:24][CH:23]=[CH:22][C:4]=1[CH2:5][NH:6][C:7]1[C:8]2[C:13]([N:14]=[C:15]3[C:20]=1[C:19](=[O:21])[CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:11]=[CH:10][CH:9]=2.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:26][C:2]([F:1])([F:27])[C:3]1[CH:25]=[CH:24][CH:23]=[CH:22][C:4]=1[CH2:5][NH:6][C:7]1[C:8]2[C:13]([N:14]=[C:15]3[C:20]=1[CH:19]([OH:21])[CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:11]=[CH:10][CH:9]=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5.8 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
3,4-dihydro-9-(2-trifluoromethylbenzylamino)acridin-1(2H)-one
Quantity
4.31 g
Type
reactant
Smiles
FC(C1=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)=O)C=CC=C1)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Within 0.5 hours of addition the reaction
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
was quenched with 1 ml of saturated ammonium chloride
FILTRATION
Type
FILTRATION
Details
the salts were filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a solid which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was refluxed
ADDITION
Type
ADDITION
Details
pentane was added to effect crystallization
CUSTOM
Type
CUSTOM
Details
The crystals were collected from the cooled mother liquor

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)O)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.44 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.